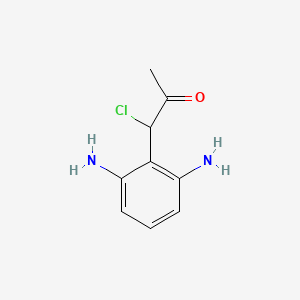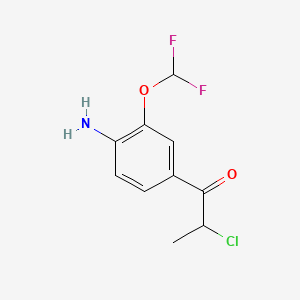
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-2-methoxyphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-bromopropan-1-one: Similar structure but lacks the amino group.
1-(4-Amino-2-methoxyphenyl)-2-bromopropan-1-one: Similar structure but with a different bromination position.
4-Amino-2-methoxybenzoic acid: Contains the amino and methoxy groups but lacks the bromopropanone moiety.
Uniqueness: 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one is unique due to the presence of both the amino and methoxy groups along with the bromopropanone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
1-(4-amino-2-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
Clave InChI |
WJAGSQUZTWSCPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
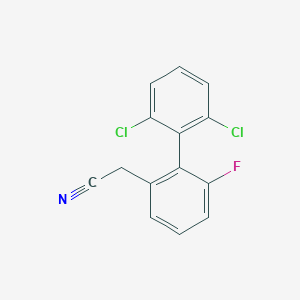
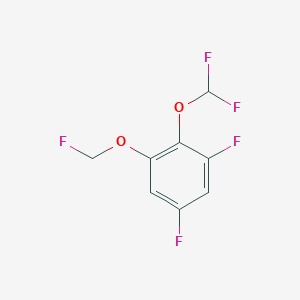
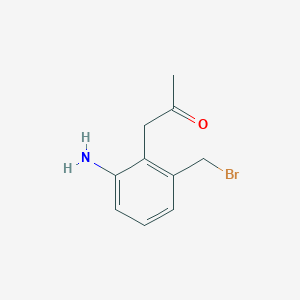
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
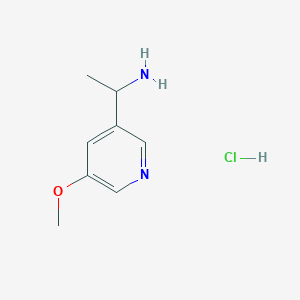
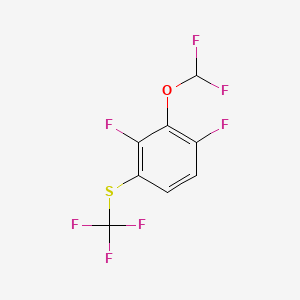
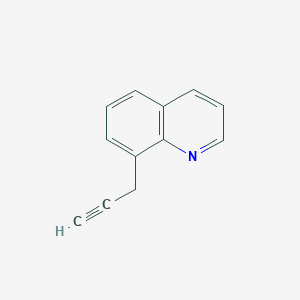
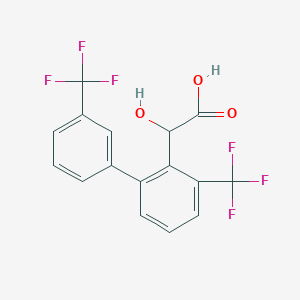
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

